molecular formula C18H19N3O4S B5804006 N-[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide

N-[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide

Cat. No. B5804006
M. Wt: 373.4 g/mol
InChI Key: AQEAFIIIIKABLW-UHFFFAOYSA-N
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Description

N-[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide, also known as N-(4-carbamimidoylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of sulfonylureas, which are known for their ability to lower blood glucose levels by stimulating insulin secretion.

Mechanism of Action

The mechanism of action of N-[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide involves the inhibition of the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in pancreatic beta cells. This inhibition leads to depolarization of the cell membrane, which triggers the release of insulin. In addition, this compound has been shown to activate the transient receptor potential vanilloid 4 (TRPV4) ion channel, which has been implicated in various physiological processes such as pain sensation, blood pressure regulation, and inflammation.
Biochemical and Physiological Effects:
This compound[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have a number of biochemical and physiological effects. These include the stimulation of insulin secretion, improvement of glucose tolerance, activation of TRPV4 ion channels, and inhibition of cytokine production. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide is its ability to stimulate insulin secretion, which makes it a useful tool for studying the regulation of glucose homeostasis. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects, which could be useful for studying these processes in vitro and in vivo. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on N-[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is the potential use of this compound as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the development of more potent and selective sulfonylurea compounds for the treatment of type 2 diabetes. Finally, there is ongoing research on the role of TRPV4 ion channels in various physiological processes, which could lead to the development of new therapeutic agents.

Synthesis Methods

The synthesis of N-[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide involves the reaction of 4-aminobenzoic acid with pyrrolidine and chlorosulfonyl isocyanate. The resulting intermediate is then reacted with 4-nitrobenzoyl chloride to yield the final product. This synthesis method has been optimized over the years to improve the yield and purity of the compound.

Scientific Research Applications

N-[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its use as a treatment for type 2 diabetes. Studies have shown that this compound can stimulate insulin secretion and improve glucose tolerance in animal models of diabetes. Other research has focused on the potential use of this compound as a treatment for cancer, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

N-(4-carbamoylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c19-17(22)13-6-8-15(9-7-13)20-18(23)14-4-3-5-16(12-14)26(24,25)21-10-1-2-11-21/h3-9,12H,1-2,10-11H2,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEAFIIIIKABLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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